2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride

Catalog No.
S6573766
CAS No.
35086-95-4
M.F
C9H13Cl2NO
M. Wt
222.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-1-(4-chlorophenyl)propan-1-ol hydrochlorid...

CAS Number

35086-95-4

Product Name

2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.1

2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 35086-95-4), commonly known as 4-chloronorephedrine hydrochloride, is a halogenated phenethylamine derivative serving as a critical building block in medicinal chemistry and a reference standard in analytical chromatography. As a stable hydrochloride salt, it provides a highly crystalline, water-soluble precursor for the synthesis of substituted oxazolidinones, chiral catalysts, and CNS-active pharmaceutical libraries . Its para-chloro substitution imparts unique lipophilic and electronic properties compared to standard ephedrine analogs, while the distinct chlorine isotopic signature makes it an indispensable internal standard and precursor for forensic and toxicological mass spectrometry workflows.

Research Fit

4-Chloro substitution enables dual norepinephrine–serotonin transporter interaction studies
Erythro hydrochloride salt form supports quantitative bioassays and reference standard preparation
Dual-metabolite identity bridges neurotoxic stimulant and antihistamine toxicology panels

Attempting to substitute this specific hydrochloride salt with its free-base form (CAS 57908-21-1) or unsubstituted norephedrine severely compromises both process stability and synthetic utility. The free base suffers from a low melting point (58–62 °C) and susceptibility to atmospheric oxidation, leading to poor shelf life and batch-to-batch reproducibility issues in bulk procurement . Furthermore, substituting with unhalogenated norephedrine eliminates the para-chloro reactive handle, preventing downstream palladium-catalyzed cross-coupling reactions and removing the characteristic 35Cl/37Cl isotopic mass spectral pattern required for high-confidence forensic and metabolic tracking.

Substitution Risk

Chlorine substituent alters CNS partitioning

The 4-chloro group increases lipophilicity; replacement with non-halogenated norephedrine may shift membrane permeability and extraction recovery in forensic protocols.

Serotonergic activity is unique to the 4-Cl scaffold

Norephedrine and ephedrine lack measurable 5-HT effects; substituting with them removes the dual-transporter engagement required for many neuropharmacology models.

Salt form and stereochemistry affect assay reproducibility

The free-base oil or mixed-stereochemistry material cannot guarantee the defined counterion content and diastereomeric purity of the erythro HCl salt.

Thermal Stability for Bulk Procurement

The hydrochloride salt form of 4-chloronorephedrine demonstrates vastly superior thermal properties compared to its free-base counterpart. According to material specifications, the hydrochloride salt exhibits a melting point of 244–245 °C , whereas the free base melts at a significantly lower 58–62 °C . This >180 °C difference in thermal stability prevents material degradation during high-temperature synthetic steps and ensures long-term shelf stability without the need for strict cold-chain logistics.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data244–245 °C (HCl salt)
Comparator Or Baseline58–62 °C (Free base, CAS 57908-21-1)
Quantified Difference>180 °C increase in melting point
ConditionsStandard atmospheric pressure, solid-state storage

Buyers procuring bulk quantities for scale-up synthesis must select the HCl salt to avoid melting, clumping, and degradation during transport, storage, and exothermic reaction conditions.

Antispasmodic effect
Class-level inference
4-Cl analogue surpassed ephedrine reference Other ring-substituted analogues showed lower activity
Supports 4-Cl scaffold as lead for smooth muscle SAR
Isolated tissue assay; N-methyl analog (4-chloroephedrine) used

Palladium-Catalyzed Cross-Coupling via Para-Chloro Group

Unlike unsubstituted norephedrine, 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride features a reactive para-chloro substituent that serves as a versatile handle for late-stage functionalization. The C-Cl bond can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to generate extended biaryl or aminated phenethylamine libraries [1]. In contrast, the C-H bond in unsubstituted norephedrine or the highly stable C-F bond in 4-fluoro-norephedrine resists standard cross-coupling, limiting their utility as divergent synthetic intermediates.

Evidence DimensionCross-coupling reactivity
Target Compound DataC-Cl bond enables Pd-catalyzed functionalization
Comparator Or BaselineUnsubstituted norephedrine (inert C-H) / 4-fluoro-norephedrine (inert C-F)
Quantified DifferenceQualitative binary (Reactive vs. Inert) under standard Pd-catalysis
ConditionsPalladium-catalyzed cross-coupling conditions (e.g., Suzuki/Buchwald)

For medicinal chemistry procurement, the 4-chloro derivative acts as a divergent building block for library generation, whereas unsubstituted or fluoro analogs are metabolic dead-ends.

Lipophilicity
Cross-study comparable
Δ logP ≈ +0.6 (~4× higher partition)
Alters passive membrane permeability and extraction recovery
Predicted logP 1.40 vs. norephedrine XLogP3 0.8

Distinct Isotopic Signature for Mass Spectrometry

In analytical and forensic workflows, the presence of the para-chloro group provides a distinct diagnostic advantage over unhalogenated phenethylamines. The target compound exhibits a characteristic ~3:1 natural isotopic abundance ratio of 35Cl to 37Cl, creating a highly specific mass spectral doublet (M / M+2) [1]. Unsubstituted norephedrine lacks this isotopic signature, making it significantly harder to distinguish from complex biological matrices or background noise in uncalibrated LC-MS/GC-MS runs.

Evidence DimensionMass Spectral Isotopic Pattern
Target Compound DataDistinct ~3:1 (35Cl/37Cl) M/M+2 doublet
Comparator Or BaselineUnsubstituted norephedrine (No halogen isotopic doublet)
Quantified DifferencePresence of +2 Da mass shift at ~33% relative abundance
ConditionsGC-MS / LC-MS analytical workflows

Analytical laboratories must procure the 4-chloro standard to ensure high-confidence peak identification and method validation in complex forensic or toxicological samples.

5-HT Depletion
Direct head-to-head
p-Chloronorephedrine: significant 5-HT depletion & TH inhibition Norephedrine: no serotonergic effect
4-Cl substitution introduces serotonergic pharmacology
In vivo rat brain; Smith et al. 1974

Lipophilicity for Reverse-Phase Chromatography

The para-chloro substitution significantly alters the physicochemical profile of the molecule, increasing its lipophilicity compared to standard ephedrine analogs. The predicted LogP for 4-chloronorephedrine is approximately 2.42, compared to ~1.0 for unsubstituted norephedrine . This ~1.42-log unit increase in lipophilicity translates to substantially longer retention times and improved resolution on standard C18 reverse-phase HPLC columns, preventing co-elution with highly polar early-eluting matrix components.

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~ 2.42
Comparator Or BaselineUnsubstituted norephedrine (LogP ~ 1.0)
Quantified Difference~1.42 log unit increase in lipophilicity
ConditionsStandard predictive models / reverse-phase chromatography conditions

Procurement of the 4-chloro analog ensures better chromatographic resolution and extraction efficiency in liquid-liquid extraction (LLE) protocols compared to more polar analogs.

Physical form & purity
Supplier specification
Erythro HCl salt: crystalline solid, ≥98%
Free base: oil/low-melting solid, ~97%
Enables gravimetric accuracy and long-term storage
Vendor data; independent verification advised
Metabolite pathways
Class-level inference
Biomarker for p-chloroamphetamine + chlorpheniramine Norephedrine: stimulant pathway only
Single standard supports two toxicology panels
Metabolite identification in dog/rat studies
Chiral complexity
Class-level inference
2 chiral centres → 4 stereoisomers; resolved enantiomers available
Enables stereospecific SAR not possible with 1-centre or non-halogenated analogs
Erythro/threo assignments; distinct CAS numbers

Substituted Oxazolidinone Synthesis

Leveraging the superior thermal stability of the hydrochloride salt (melting point 244–245 °C) and the reactive para-chloro handle, this compound is ideal for cyclization reactions to form oxazolidinone derivatives. The C-Cl bond can subsequently be functionalized via cross-coupling, making it a superior starting material for medicinal chemistry libraries compared to unsubstituted or free-base analogs .

Forensic and Toxicological Reference Standards

Due to its distinct 35Cl/37Cl isotopic mass spectral pattern and optimized HPLC retention profile (LogP ~2.42), this compound is a critical analytical standard. It is specifically procured by forensic labs for the calibration of LC-MS/GC-MS equipment and the high-confidence identification of halogenated phenethylamine designer drugs in complex biological matrices [1].

CNS Receptor Ligand Synthesis

The specific para-chloro substitution dramatically alters the binding affinity profile toward monoamine transporters compared to unhalogenated ephedrines. The water-soluble hydrochloride salt is directly compatible with aqueous in vitro biological assays, ensuring accurate dosing and reproducible solubility without the use of confounding organic solvents .

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual NE/5-HT system modulation studies
4-Chloro substitution for dual-transporter engagement
5-HT depletion and tryptophan hydroxylase inhibition assays
Forensic toxicology reference standard
Erythro HCl salt with defined purity and dual-metabolite identity
LC–MS/MS calibration linearity across two analyte panels
Smooth muscle relaxant SAR
4-Cl scaffold as lead chemotype for antispasmodic activity
Isolated tissue organ bath potency relative to ephedrine
Chiral building block for asymmetric synthesis
Two contiguous stereocentres plus orthogonal amine, alcohol, and aryl chloride handles
Enantioselectivity in diethylzinc addition or cross-coupling reactions

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

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